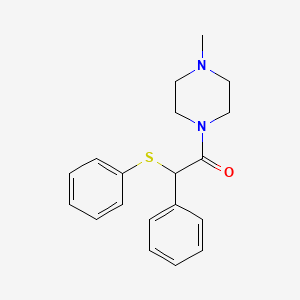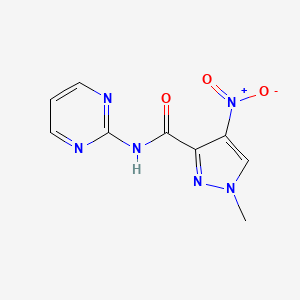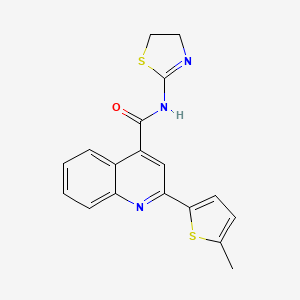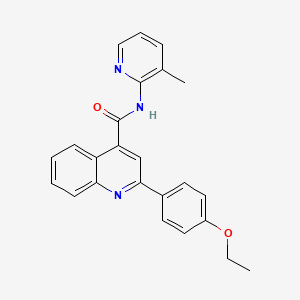
1-(4-Methylpiperazin-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-METHYLPIPERAZINO)-2-PHENYL-2-(PHENYLSULFANYL)-1-ETHANONE is a complex organic compound that features a piperazine ring substituted with a methyl group, a phenyl group, and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLPIPERAZINO)-2-PHENYL-2-(PHENYLSULFANYL)-1-ETHANONE typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common method involves the reaction of 4-methylpiperazine with a phenyl-substituted ethanone under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like n-butanol at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYLPIPERAZINO)-2-PHENYL-2-(PHENYLSULFANYL)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl and phenylsulfanyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
1-(4-METHYLPIPERAZINO)-2-PHENYL-2-(PHENYLSULFANYL)-1-ETHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-METHYLPIPERAZINO)-2-PHENYL-2-(PHENYLSULFANYL)-1-ETHANONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it has been studied as a potential ligand for histamine H4 receptors, which play a role in inflammatory and immune responses .
Comparison with Similar Compounds
Similar Compounds
4-(4-METHYLPIPERAZINO)BENZALDEHYDE: Shares the piperazine and methyl groups but differs in the aldehyde functional group.
4-(4-METHYLPIPERAZINO)-1,2-BENZENEDIAMINE: Contains a similar piperazine structure but with additional amine groups.
Uniqueness
1-(4-METHYLPIPERAZINO)-2-PHENYL-2-(PHENYLSULFANYL)-1-ETHANONE is unique due to its combination of a piperazine ring with phenyl and phenylsulfanyl groups, which confer distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C19H22N2OS |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-phenyl-2-phenylsulfanylethanone |
InChI |
InChI=1S/C19H22N2OS/c1-20-12-14-21(15-13-20)19(22)18(16-8-4-2-5-9-16)23-17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3 |
InChI Key |
MYQCXXNCHYGZFX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B14932280.png)
![Methyl 3-({[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]carbonyl}amino)-4-methylbenzoate](/img/structure/B14932287.png)


![2-({[4-(2,4-Dichlorobenzyl)piperazin-1-yl]acetyl}amino)benzamide](/img/structure/B14932320.png)
![N-(3-fluoro-2-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14932322.png)
![3-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14932330.png)
![(2-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)[4-(2-methylpropyl)piperazin-1-yl]methanone](/img/structure/B14932334.png)
![6-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14932346.png)


![2-[2-(difluoromethoxy)phenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14932368.png)
![2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B14932383.png)

